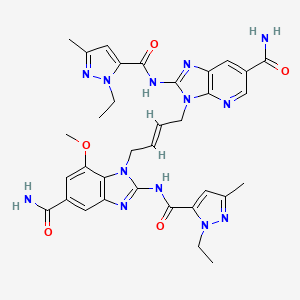

STING agonist-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H37N13O5 |

|---|---|

Molecular Weight |

707.7 g/mol |

IUPAC Name |

3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C34H37N13O5/c1-6-46-24(12-18(3)42-46)31(50)40-33-38-22-14-20(28(35)48)16-26(52-5)27(22)44(33)10-8-9-11-45-30-23(15-21(17-37-30)29(36)49)39-34(45)41-32(51)25-13-19(4)43-47(25)7-2/h8-9,12-17H,6-7,10-11H2,1-5H3,(H2,35,48)(H2,36,49)(H,38,40,50)(H,39,41,51)/b9-8+ |

InChI Key |

ZOHTYPCNXBXHQI-CMDGGOBGSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of STING Agonist-24 in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage associated with cancer. Activation of the STING pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response. STING agonists, molecules that activate this pathway, have emerged as a promising class of therapeutics in immuno-oncology and as vaccine adjuvants.

This technical guide focuses on the mechanism of action of STING agonist-24 (also known as CF504 or CF501) , a non-nucleotide small-molecule STING agonist. We will delve into its core mechanism, providing quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a direct activator of the STING protein. Its binding to STING, which resides on the endoplasmic reticulum (ER) membrane, induces a conformational change in the STING protein. This initiates a downstream signaling cascade that is central to the innate immune response.

Signaling Pathway Activation

Upon activation by this compound, the following key signaling events occur:

-

STING Dimerization and Translocation: The agonist binding promotes the dimerization of STING monomers and their translocation from the ER to the Golgi apparatus.

-

TBK1 Recruitment and Activation: In the Golgi, the activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation and Nuclear Translocation: Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer and translocates to the nucleus.

-

Gene Transcription: In the nucleus, p-IRF3 dimers bind to IFN-stimulated response elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons (e.g., IFN-β) and other IFN-stimulated genes (ISGs).

-

NF-κB Activation: Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the transcription of various pro-inflammatory cytokines such as IL-6 and TNF-α.

The culmination of this signaling cascade is the robust production and secretion of a variety of cytokines and chemokines that orchestrate an innate immune response, leading to the recruitment and activation of other immune cells.

A Technical Guide to Non-Nucleotide STING Agonists in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. While early therapeutic development focused on cyclic dinucleotide (CDN) agonists, a new generation of non-nucleotide, small-molecule STING agonists is emerging with improved drug-like properties, including oral bioavailability and systemic activity. This technical guide provides an in-depth overview of the core principles, mechanisms of action, and experimental evaluation of these promising cancer immunotherapeutics. We focus on key non-nucleotide agonists, presenting comparative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows to empower researchers in this dynamic field.

Introduction to Non-Nucleotide STING Agonists

The cGAS-STING pathway plays a pivotal role in detecting cytosolic DNA, a danger signal often present in the tumor microenvironment, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, bridges innate and adaptive immunity, promoting the activation of dendritic cells (DCs), natural killer (NK) cells, and tumor-specific T cells.[2]

First-generation STING agonists were direct analogs of the natural STING ligand, 2'3'-cGAMP. However, their clinical translation has been hampered by poor stability and limited cell permeability, often necessitating intratumoral administration.[3] Non-nucleotide STING agonists represent a significant advancement, offering the potential for systemic delivery and broader clinical application. These small molecules are designed to mimic the activating function of CDNs without the inherent liabilities of a nucleotide scaffold.

Mechanism of Action

Non-nucleotide STING agonists activate the STING pathway through a unique mechanism. Unlike CDNs, which are recognized as single molecules, many small-molecule agonists, such as MSA-2 and SNX281, function by forming a dimer within the STING binding pocket.[3][4] This dimerization effectively mimics the binding of a single CDN molecule, inducing a conformational change in the STING protein.

This conformational change facilitates the translocation of STING from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I IFNs, most notably IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broader range of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.

dot

Caption: Non-nucleotide STING agonist signaling pathway.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize key quantitative data for prominent non-nucleotide STING agonists from preclinical studies. Direct comparison between agonists should be approached with caution due to variations in experimental conditions.

Table 1: In Vitro Activity of Non-Nucleotide STING Agonists

| Agonist | Cell Line | Assay | Endpoint | Result | Reference(s) |

| MSA-2 | THP-1 (human) | IFN-β Secretion | EC50 | 8.3 µM (WT STING) | |

| THP-1 (human) | IFN-β Secretion | EC50 | 24 µM (HAQ STING) | ||

| Murine BMDCs | DC Maturation (CD80) | EC50 | 0.00118 mg/mL | ||

| Murine BMDCs | DC Maturation (CD86) | EC50 | 0.00205 mg/mL | ||

| SNX281 | Human STING | 3H-cGAMP Competition | IC50 | 4.1 µM | |

| J774A.1 (murine) | IFN-β Secretion | EC50 | 5.4 µM | ||

| diABZI | THP-1 (human) | IFN-β Secretion | EC50 | 3.1 µM |

Table 2: In Vivo Anti-Tumor Efficacy of Non-Nucleotide STING Agonists

| Agonist | Tumor Model | Administration | Dose | Outcome | Reference(s) |

| MSA-2 | CT26 (colon carcinoma) | Oral (PO) | 60 mg/kg | 80-100% complete tumor regression | |

| CT26 (colon carcinoma) | Subcutaneous (SC) | 50 mg/kg | 80-100% complete tumor regression | ||

| SNX281 | CT26 (colon carcinoma) | Intravenous (IV) | Single dose | Complete and durable tumor regression | |

| B16-F10 (melanoma) | Intravenous (IV) | Combination w/ anti-PD-1 | Significant survival benefit | ||

| diABZI | B16-F10 (melanoma) | Intravenous (IV) | N/A | Robust anti-tumor efficacy |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of non-nucleotide STING agonists.

Western Blot for STING Pathway Activation

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as a measure of pathway activation.

Materials:

-

Cell lines (e.g., THP-1, RAW264.7)

-

Non-nucleotide STING agonist

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, anti-β-actin or GAPDH

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat with the non-nucleotide STING agonist at various concentrations and time points.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape and collect the lysate.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.

dot

Caption: Western blot experimental workflow.

IFN-β Secretion Measurement by ELISA

This protocol describes the quantification of secreted IFN-β in cell culture supernatants.

Materials:

-

Cell lines (e.g., THP-1, murine BMDCs)

-

Non-nucleotide STING agonist

-

Human or mouse IFN-β ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Agonist Treatment: Treat cells with a serial dilution of the non-nucleotide STING agonist. Include a vehicle control.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the pre-coated plate.

-

Incubation with a biotinylated detection antibody.

-

Incubation with a streptavidin-HRP conjugate.

-

Addition of a substrate solution.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve.

In Vivo Syngeneic Tumor Model

This protocol outlines the establishment of a syngeneic tumor model and subsequent treatment with a non-nucleotide STING agonist.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6, BALB/c)

-

Syngeneic tumor cell line (e.g., CT26, B16-F10)

-

Non-nucleotide STING agonist formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Agonist Administration: Administer the non-nucleotide STING agonist via the desired route (e.g., oral gavage, intravenous, subcutaneous) according to the planned dosing schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight. At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).

References

- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Non-Nucleotide STING Agonist MSA-2 Synergized with Manganese in Enhancing STING Activation to Elicit Potent Anti-RNA Virus Activity in the Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Synthetic STING Agonists in Type I Interferon Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of synthetic STING (Stimulator of Interferon Genes) agonists in the induction of type I interferon (IFN) signaling. We will focus on the mechanism of action, quantitative data related to the activation of the STING pathway, and detailed experimental protocols for assessing agonist activity. For the purpose of this guide, we will use the well-characterized synthetic STING agonist, diABZI (dimeric amidobenzimidazole), as a primary example to illustrate the principles of STING activation and its downstream effects.

Introduction to STING and Type I Interferon Signaling

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1] Activation of STING leads to a signaling cascade that culminates in the production of type I interferons, such as IFN-α and IFN-β, and other pro-inflammatory cytokines. These cytokines play a pivotal role in orchestrating an anti-viral and anti-tumor immune response by activating various immune cells, including dendritic cells, natural killer cells, and T cells.[2]

Synthetic STING agonists are small molecules designed to mimic the natural ligand of STING, cyclic GMP-AMP (cGAMP), thereby potently activating this pathway.[1] These agonists have garnered significant interest in drug development, particularly in the field of cancer immunotherapy, due to their ability to turn "cold" tumors, which are devoid of immune cells, into "hot" tumors that are responsive to immune checkpoint inhibitors.[2]

The STING Signaling Pathway

The activation of the STING pathway by a synthetic agonist like diABZI initiates a series of molecular events, as depicted in the diagram below.

Upon entering the cytosol, a synthetic agonist like diABZI binds directly to the STING protein, which exists as a dimer on the endoplasmic reticulum membrane. This binding event induces a conformational change in STING, leading to its activation and trafficking from the ER to the Golgi apparatus.[1] During this transit, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, such as IFNB1, initiating their transcription.

Quantitative Analysis of STING Agonist Activity

The potency of STING agonists is typically determined by measuring their ability to induce downstream signaling events, most commonly the production of IFN-β. The half-maximal effective concentration (EC50) is a key metric used to compare the potency of different agonists.

Table 1: In Vitro Activity of a Representative Synthetic STING Agonist (diABZI)

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) to human STING | - | ~1.6 nM | |

| IFN-β Secretion (EC50) | THP-1 cells | 3.1 ± 0.6 µM | |

| IRF-Inducible Luciferase Reporter (EC50) | THP1-Dual™ cells | 0.144 ± 0.149 nM |

Note: EC50 values can vary depending on the cell type, assay conditions, and specific derivative of the compound used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to quantify the activity of synthetic STING agonists.

Cell Culture and Reagent Preparation

-

Cell Line: THP-1 (human monocytic cell line) is commonly used as it expresses all the necessary components of the STING pathway.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

STING Agonist Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the synthetic STING agonist in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C. Further dilute in culture medium for experiments.

Quantification of IFN-β Secretion by ELISA

This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.

Methodology:

-

Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well cell culture plate.

-

Stimulation: Prepare serial dilutions of the STING agonist in culture medium. Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest agonist concentration).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.

-

ELISA Procedure:

-

Add 100 µL of standards and samples (supernatants) to the appropriate wells of an IFN-β pre-coated ELISA plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate four times with the provided wash buffer.

-

Add 100 µL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate four times.

-

Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Add 100 µL of stop solution to each well.

-

-

Data Acquisition and Analysis:

-

Measure the optical density at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

-

Plot the IFN-β concentration against the log of the agonist concentration and use a non-linear regression (four-parameter logistic curve) to calculate the EC50 value.

-

Analysis of STING Pathway Protein Phosphorylation by Western Blot

This protocol is used to detect the phosphorylation of key signaling proteins in the STING pathway, such as STING, TBK1, and IRF3, which are direct indicators of pathway activation.

Methodology:

-

Cell Seeding and Stimulation: Seed THP-1 cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest. Stimulate the cells with the STING agonist at the desired concentration for a shorter time course (e.g., 0, 30, 60, 120 minutes).

-

Cell Lysis:

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STING, phospho-TBK1, phospho-IRF3, and total proteins overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

Synthetic STING agonists are potent activators of the type I interferon signaling pathway with significant therapeutic potential, particularly in immuno-oncology. A thorough understanding of their mechanism of action and the use of robust quantitative assays are essential for their preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the characterization and comparison of novel STING agonists, facilitating the advancement of this promising class of immunomodulatory agents.

References

The Emergence of STING Agonist-24 (CF504): A Novel Non-Nucleotide Agonist for Potent Immune Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in the innate immune system, orchestrating potent anti-tumor and anti-viral responses. The discovery of small molecule STING agonists has opened new avenues for therapeutic intervention, aiming to harness this pathway for clinical benefit. This technical guide provides a comprehensive overview of the discovery and development of a novel non-nucleotide STING agonist, designated STING agonist-24 (also known as CF504), with a focus on its timeline, mechanism of action, and the experimental methodologies crucial for its characterization.

Discovery and Development Timeline

This compound (CF504) was identified as a potent, non-nucleotide small-molecule activator of the STING pathway. Its development was primarily driven by the need for effective adjuvants to enhance vaccine efficacy, particularly in the context of emerging viral threats. The key milestones in its discovery and preclinical evaluation are outlined below, largely based on the pivotal study by Liu Z, et al. in Cell Research (2022).

Key Development Stages:

-

Lead Identification and Optimization (Presumed early 2020s): While the exact initial screening process is not detailed in the primary literature, CF504 was developed as a novel, non-cyclic dinucleotide (non-CDN) small molecule. This design strategy aimed to overcome the limitations of early CDN-based agonists, such as poor stability and cell permeability.

-

In Vitro Characterization (c. 2021): Initial in vitro studies using the human monocytic cell line THP-1 demonstrated that CF504 potently activates the STING pathway. This was evidenced by the increased phosphorylation of key downstream signaling proteins STING, TBK1, and IRF3. Furthermore, treatment with CF504 led to a significant induction of type I interferons (IFN-β) and other pro-inflammatory cytokines and chemokines, including IL-6, CXCL10, TNF-α, ISG15, and CCL5[1].

-

Adjuvant Efficacy in Preclinical Models (c. 2021-2022): The primary application explored for CF504 was as a vaccine adjuvant. In a key study, CF504 was formulated with a pan-sarbecovirus vaccine candidate. This formulation elicited robust and durable neutralizing antibody and T cell responses in mice, rabbits, and non-human primates[1]. A closely related compound, CF501, was also identified as a potent STING agonist adjuvant in this context[2].

-

Mechanism of Action Studies (c. 2022): Further mechanistic studies confirmed that the adjuvant effect of CF504 is dependent on its ability to activate the STING pathway, leading to the production of type I interferons and subsequent activation of adaptive immunity.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound (CF504).

Table 1: In Vitro Activity of this compound (CF504)

| Assay | Cell Line | Parameter Measured | Result | Reference |

| STING Pathway Activation | THP-1 | Phosphorylation of STING, TBK1, IRF3 | Increased phosphorylation observed at 10 µM | [1] |

| Cytokine/Chemokine Induction | THP-1 | IFN-β, IL-6, CXCL10, TNF-α, ISG15, CCL5 | Increased levels observed at 10 µM | [1] |

Table 2: In Vivo Adjuvant Efficacy of CF504-Adjuvanted Pan-Sarbecovirus Vaccine

| Animal Model | Key Outcome | Result | Reference |

| Mice | Neutralizing Antibody Titer | Significantly higher titers compared to alum adjuvant | |

| Mice | T Cell Response | Potent and durable T cell responses | |

| Rabbits | Neutralizing Antibody Titer | Potent neutralizing antibody responses | |

| Non-Human Primates | Neutralizing Antibody Titer | Durable and potent neutralizing antibody responses |

Signaling Pathway and Experimental Workflows

cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING on the endoplasmic reticulum membrane. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons and other inflammatory genes.

Caption: The cGAS-STING signaling pathway.

Experimental Workflow: In Vitro STING Agonist Characterization

The following workflow outlines the key steps for characterizing a novel STING agonist like CF504 in vitro.

Caption: Workflow for in vitro STING agonist characterization.

Experimental Protocols

Protocol 1: In Vitro STING Pathway Activation in THP-1 Cells

Objective: To assess the ability of a test compound (e.g., CF504) to activate the STING signaling pathway by measuring the phosphorylation of key downstream proteins.

Materials:

-

THP-1 cells (human monocytic cell line)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound (this compound/CF504)

-

Positive control (e.g., 2'3'-cGAMP)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compound (e.g., 10 µM CF504), positive control, or vehicle control for a specified time (e.g., 3 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Measurement of Cytokine and Chemokine Secretion by ELISA

Objective: To quantify the levels of secreted cytokines and chemokines in the supernatant of THP-1 cells treated with a STING agonist.

Materials:

-

Supernatants from THP-1 cells treated as described in Protocol 1 (typically after a longer incubation, e.g., 5-24 hours).

-

ELISA kits for the specific cytokines/chemokines of interest (e.g., human IFN-β, IL-6, CXCL10, TNF-α).

-

Microplate reader.

Procedure:

-

Sample Collection: Collect the cell culture supernatants from the treated THP-1 cells and centrifuge to remove any cell debris.

-

ELISA Assay: Perform the ELISA according to the manufacturer's instructions for each specific cytokine/chemokine kit. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubation steps with detection antibodies and enzyme conjugates.

-

Washing steps between incubations.

-

Addition of a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the cytokine/chemokine in each sample.

Conclusion

This compound (CF504) represents a promising advancement in the field of non-nucleotide STING agonists. Its potent in vitro activity and significant in vivo efficacy as a vaccine adjuvant underscore the therapeutic potential of targeting the STING pathway. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and development of novel STING agonists, paving the way for future immunotherapies. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of this and other next-generation STING agonists.

References

Structural Basis of STING Agonist Binding: A Technical Overview

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern the binding of agonists to the Stimulator of Interferon Genes (STING) protein is paramount for the rational design of novel immunotherapies. This technical guide provides an in-depth overview of the structural basis for STING activation, with a focus on the binding mechanisms of STING agonists. While a detailed structural analysis of STING agonist-24 (also known as CF504) is not publicly available at this time, this document will review the broader principles of STING-agonist interactions, drawing on available structural data for other key agonists.

The STING Signaling Pathway: A Cascade of Immune Activation

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral and bacterial infections, as well as cellular damage and cancer. The activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor and anti-pathogen immune response.

The signaling cascade is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes and binds to cytosolic double-stranded DNA (dsDNA). This binding event activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein primarily localized in the endoplasmic reticulum (ER).

Upon cGAMP binding, STING undergoes a significant conformational change and translocates from the ER to the Golgi apparatus. This conformational shift facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.

Structural Basis of STING Agonist Binding

The activation of STING by its natural ligand, cGAMP, and synthetic agonists is a structurally well-defined process. STING exists as a homodimer, and the binding of an agonist induces a conformational change that can be broadly described as a "closed" or "active" state. This structural rearrangement is essential for the downstream signaling events.

While the specific structural details for this compound (CF504) are not available in the public domain, we can infer its likely mechanism of action by examining the crystal and cryo-electron microscopy (cryo-EM) structures of STING in complex with other small molecule agonists.

Key Principles of STING-Agonist Interaction:

-

Dimeric Interface Binding: Most known STING agonists bind to a pocket located at the interface of the STING dimer. This pocket is formed by residues from both monomers.

-

Conformational Stabilization: The binding of an agonist stabilizes a "closed" conformation of the STING dimer. This conformational change involves a rotation of the ligand-binding domains (LBDs) relative to the transmembrane domains.

-

Hydrogen Bonding and Hydrophobic Interactions: The affinity and specificity of agonist binding are determined by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket.

-

Oligomerization: The agonist-induced conformational change promotes the oligomerization of STING dimers, which is a critical step for the recruitment and activation of TBK1.

Experimental Protocols for Studying STING-Ligand Interactions

The elucidation of the structural basis of STING-agonist binding relies on a combination of biochemical, biophysical, and structural biology techniques.

Protein Expression and Purification

Recombinant STING protein, typically the C-terminal domain (CTD) which contains the ligand-binding site, is expressed in bacterial or insect cell systems. The protein is then purified to homogeneity using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.

Structural Determination by X-ray Crystallography or Cryo-EM

X-ray Crystallography Workflow:

-

Crystallization: The purified STING-agonist complex is screened against a wide range of conditions to induce the formation of well-ordered crystals.

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

Cryo-Electron Microscopy (Cryo-EM) Methodology:

Cryo-EM has emerged as a powerful technique for determining the structures of membrane proteins like full-length STING in their near-native state.

-

Sample Preparation: The purified STING-agonist complex is applied to an EM grid and rapidly frozen in liquid ethane to embed the particles in a thin layer of vitreous ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, and thousands of images of individual protein particles are collected.

-

Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the STING-agonist complex.

Binding Affinity and Functional Assays

To complement the structural data, various biophysical and cell-based assays are employed to quantify the binding affinity and functional activity of STING agonists.

| Assay Type | Methodology | Key Parameters Measured |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the agonist to the STING protein. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |

| Surface Plasmon Resonance (SPR) | Monitors the binding of the agonist to STING immobilized on a sensor chip in real-time. | Association (ka) and dissociation (kd) rate constants, and binding affinity (Kd). |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of STING in cells upon agonist binding. | Target engagement and relative binding affinity in a cellular context. |

| Reporter Gene Assays | Utilizes cells engineered to express a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE). | EC50 values for the induction of IFN signaling. |

| Cytokine Secretion Assays | Measures the levels of IFN-β and other cytokines secreted by immune cells upon treatment with the STING agonist using ELISA or multiplex assays. | Potency and efficacy of the agonist in inducing a functional immune response. |

Conclusion

The structural and functional characterization of STING-agonist interactions is a rapidly advancing field that holds immense promise for the development of next-generation immunotherapies. While the specific structural details of this compound binding remain to be elucidated, the established principles of STING activation provide a robust framework for understanding its mechanism of action. Future structural studies on this and other novel agonists will undoubtedly provide further insights into the intricate molecular details of STING signaling and pave the way for the design of more potent and selective therapeutic agents.

In-depth Technical Guide: CF504, a Novel Small-Molecule STING Agonist

Disclaimer: Extensive research did not yield specific public data or primary scientific literature for a small molecule designated "CF504" as a STING (Stimulator of Interferon Genes) agonist. The following guide is a comprehensive overview based on the established principles of STING activation by novel small-molecule agonists, drawing parallels from well-characterized compounds. This document is intended to provide a foundational understanding for researchers, scientists, and drug development professionals in the absence of specific data for CF504.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its dimerization and translocation from the ER to the Golgi apparatus.[3] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I), such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, promoting the transcription of pro-inflammatory cytokines. This cascade of events bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy.

CF504: A Putative Novel Small-Molecule STING Agonist

While specific data for CF504 is unavailable, a novel small-molecule STING agonist like it would be designed to directly bind to and activate the STING protein, mimicking the action of the natural ligand cGAMP. Unlike cyclic dinucleotide (CDN) agonists, which often face challenges with cell permeability and stability, small-molecule agonists are developed to have improved pharmacological properties, including the potential for systemic administration.

Mechanism of Action

A small-molecule agonist such as CF504 would likely bind to the cGAMP-binding pocket on the STING dimer, inducing a conformational change that is essential for its activation and downstream signaling. The binding would trigger the same cascade as the natural ligand, leading to the production of type I interferons and other inflammatory cytokines. This ultimately stimulates an anti-tumor immune response by enhancing antigen presentation, promoting the activation and recruitment of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into the tumor microenvironment.

Quantitative Data for STING Agonists

The following table summarizes typical quantitative data points used to characterize STING agonists, based on data available for other known small molecules. This is a representative table and does not contain data for CF504.

| Parameter | Description | Representative Values (for known agonists) |

| EC50 (IFN-β) | The half-maximal effective concentration for inducing IFN-β secretion in a relevant cell line (e.g., THP-1). | 0.1 µM - 10 µM |

| IC50 (Binding) | The half-maximal inhibitory concentration in a competitive binding assay with a labeled ligand (e.g., ³H-cGAMP). | 1 µM - 20 µM |

| In vivo Efficacy | The dose and schedule that result in significant tumor growth inhibition or regression in animal models. | 10 - 100 mg/kg (intratumoral or systemic) |

| Cytokine Induction | The fold-increase in key cytokines (e.g., TNF-α, IL-6) at a specific concentration. | Varies significantly based on agonist and cell type |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel STING agonists. Below are generalized protocols for key experiments.

STING Activation Assay in THP-1 Cells

Objective: To determine the in vitro potency of a novel STING agonist by measuring the induction of IFN-β.

Methodology:

-

Cell Culture: Culture THP-1 dual reporter cells (expressing a secreted luciferase under the control of an ISG54 promoter) in appropriate media.

-

Compound Treatment: Plate the cells in a 96-well plate and treat with a serial dilution of the test compound (e.g., CF504) or a positive control (e.g., cGAMP).

-

Incubation: Incubate the cells for 18-24 hours.

-

Luciferase Assay: Measure the luciferase activity in the supernatant according to the manufacturer's protocol.

-

Data Analysis: Plot the luciferase activity against the compound concentration and determine the EC50 value using non-linear regression.

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor activity of a novel STING agonist in a syngeneic mouse tumor model.

Methodology:

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) into the flank of immunocompetent mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound). Administer the compound via the desired route (e.g., intratumoral, intravenous, or oral) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers.

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core STING signaling pathway and a typical experimental workflow for evaluating a novel STING agonist.

Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or a small-molecule agonist.

Caption: A typical experimental workflow for the preclinical development of a novel STING agonist.

Conclusion

The development of potent, selective, and systemically available small-molecule STING agonists represents a significant advancement in the field of immuno-oncology. While specific information on CF504 is not publicly available, the principles outlined in this guide provide a robust framework for understanding its potential mechanism of action and the experimental approaches required for its characterization and development. The ability to potently activate the STING pathway offers the promise of converting immunologically "cold" tumors into "hot" tumors, thereby sensitizing them to immune checkpoint inhibitors and other cancer therapies. Future research and the publication of data on novel compounds like CF504 are eagerly awaited by the scientific community.

References

A Technical Guide to the Downstream Signaling of STING Agonist-24

Audience: Researchers, scientists, and drug development professionals.

Core Signaling Pathway of STING Agonist-24

This compound directly binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum (ER) membrane in its resting state.[1][4] This binding event triggers a significant conformational change in STING, initiating its translocation from the ER through the Golgi apparatus. During this trafficking process, STING recruits and activates TANK-binding kinase 1 (TBK1).

Activated TBK1 then phosphorylates key downstream targets, most notably the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms dimers, which then translocate into the nucleus to drive the expression of Type I interferons (such as IFN-β) and other interferon-stimulated genes (ISGs). Concurrently, the STING pathway can also activate the NF-κB signaling cascade, leading to the transcription of a broad range of pro-inflammatory cytokines and chemokines.

Caption: Canonical STING signaling cascade initiated by this compound.

Quantitative Data on Downstream Effects

Treatment of human monocytic THP-1 cells with this compound leads to a time-dependent increase in the phosphorylation of key signaling proteins and the subsequent production of cytokines and chemokines. The table below summarizes the reported biological activity.

| Parameter | Target Protein / Gene | Cell Line | Treatment Conditions | Observed Effect | Reference |

| Protein Phosphorylation | Phospho-STING | THP-1 | 10 µM; 3 hours | Increased | |

| Phospho-TBK1 | THP-1 | 10 µM; 3 hours | Increased | ||

| Phospho-IRF3 | THP-1 | 10 µM; 3 hours | Increased | ||

| Cytokine/Chemokine Production | IFN-β | THP-1 | 10 µM; 5 hours | Increased | |

| IL-6 | THP-1 | 10 µM; 5 hours | Increased | ||

| CXCL-10 | THP-1 | 10 µM; 5 hours | Increased | ||

| TNF-α | THP-1 | 10 µM; 5 hours | Increased | ||

| ISG-15 | THP-1 | 10 µM; 5 hours | Increased | ||

| CCL-5 | THP-1 | 10 µM; 5 hours | Increased |

Key Experimental Protocols

The characterization of this compound's downstream signaling relies on a set of standard and robust molecular biology techniques. Detailed methodologies for these core experiments are provided below.

Protocol: Western Blot for Phospho-Protein Analysis

This protocol is used to detect the phosphorylation status of STING, TBK1, and IRF3 following agonist treatment, confirming the activation of the signaling cascade.

Methodology:

-

Cell Culture and Treatment: Plate THP-1 cells at a density of 1x10⁶ cells/mL. Differentiate with PMA (phorbol 12-myristate 13-acetate) if required. Treat cells with 10 µM this compound for a specified time (e.g., 3 hours). Include an untreated or vehicle-treated control.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for p-STING, p-TBK1, p-IRF3, and total protein controls overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for analyzing protein phosphorylation via Western Blot.

Protocol: RT-qPCR for Gene Expression Analysis

This method quantifies the mRNA levels of downstream target genes (e.g., IFNB1, IL6, CXCL10) to measure the transcriptional response to STING activation.

Methodology:

-

Cell Culture and Treatment: Plate and treat cells with this compound as described in Protocol 3.1, using a longer time point (e.g., 5-6 hours) optimal for gene transcription.

-

RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

Data Analysis: Run the reaction on a qPCR instrument. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Caption: Workflow for analyzing gene expression changes via RT-qPCR.

Protocol: Luciferase Reporter Assay for Pathway Activation

This cell-based assay measures the activity of the IFN-β promoter or an Interferon-Stimulated Response Element (ISRE), providing a quantitative readout of IRF3-mediated transcription.

Methodology:

-

Cell Transfection: Co-transfect HEK293T or THP-1 cells with a firefly luciferase reporter plasmid containing the IFN-β promoter or multiple ISRE copies, and a Renilla luciferase plasmid (for normalization).

-

Cell Plating and Treatment: After 24 hours, plate the transfected cells into a 96-well plate. Treat the cells with a dose range of this compound for 6-18 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Use a dual-luciferase assay system. Add the firefly luciferase substrate to the lysate and measure the luminescence. Then, add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase, and measure the second signal.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to vehicle-treated control cells.

Caption: Workflow for quantifying STING pathway transcriptional activity.

References

The Immunomodulatory Profile of STING Agonist-24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunomodulatory properties of STING (Stimulator of Interferon Genes) agonist-24, also known as CF504. This non-nucleotide small-molecule agonist of the STING pathway has demonstrated significant potential in activating innate immune responses, positioning it as a promising candidate for applications in vaccine adjuvants and cancer immunotherapy. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Core Mechanism of Action: Activating the STING Pathway

STING agonist-24 functions by directly binding to and activating the STING protein, a central mediator of innate immunity. The STING pathway is naturally activated by cyclic dinucleotides (CDNs), which are produced by bacteria or by the host enzyme cGAS in response to cytosolic DNA. Upon activation by an agonist like this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then moves to the nucleus, driving the expression of type I interferons (such as IFN-β) and a host of other pro-inflammatory cytokines and chemokines. These molecules are critical for orchestrating a robust anti-viral and anti-tumor immune response.

Quantitative Analysis of In Vitro Immunomodulatory Activity

The immunomodulatory effects of this compound have been quantified in human monocytic THP-1 cells. Treatment with the agonist leads to a time-dependent activation of the STING signaling pathway and subsequent production of key cytokines and chemokines.

Pathway Activation in THP-1 Cells

Incubation of THP-1 cells with this compound results in the phosphorylation of key downstream signaling proteins.

| Treatment | Concentration | Incubation Time | Target Protein | Outcome |

| This compound | 10 µM | 3 hours | p-STING | Increased Phosphorylation |

| This compound | 10 µM | 3 hours | p-TBK1 | Increased Phosphorylation |

| This compound | 10 µM | 3 hours | p-IRF3 | Increased Phosphorylation |

Cytokine and Chemokine Induction in THP-1 Cells

Following pathway activation, this compound induces the expression and secretion of a variety of immunomodulatory molecules.

| Treatment | Concentration | Incubation Time | Cytokine/Chemokine | Outcome |

| This compound | 10 µM | 5 hours | IFN-β | Increased Level |

| This compound | 10 µM | 5 hours | IL-6 | Increased Level |

| This compound | 10 µM | 5 hours | CXCL-10 | Increased Level |

| This compound | 10 µM | 5 hours | TNF-α | Increased Level |

| This compound | 10 µM | 5 hours | ISG-15 | Increased Level |

| This compound | 10 µM | 5 hours | CCL-5 | Increased Level |

Detailed Experimental Protocols

The following protocols are based on the methodologies used to characterize the in vitro activity of this compound.

Protocol 1: In Vitro STING Pathway Activation Assay

Objective: To determine the ability of this compound to induce the phosphorylation of STING, TBK1, and IRF3 in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (CF504)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blot equipment

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed THP-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the agonist in culture medium to a final concentration of 10 µM. Treat the cells for 3 hours. Include a vehicle control (DMSO) group.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Protocol 2: Cytokine and Chemokine Release Assay

Objective: To measure the levels of IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 released from THP-1 cells upon treatment with this compound.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (CF504)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

ELISA kits for IFN-β, IL-6, CXCL-10, TNF-α, and CCL-5

-

Reagents for RT-qPCR (for ISG-15) including RNA extraction kit, reverse transcriptase, and specific primers.

Procedure:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat the cells with 10 µM this compound or vehicle (DMSO) for 5 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA:

-

Perform ELISAs for IFN-β, IL-6, CXCL-10, TNF-α, and CCL-5 on the collected supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

-

RT-qPCR (for ISG-15):

-

Lyse the cells remaining in the plate and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Perform quantitative PCR using primers specific for ISG-15 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative fold change in ISG-15 expression.

-

Concluding Remarks

This compound (CF504) is a potent, non-nucleotide activator of the STING pathway, inducing a robust type I interferon and pro-inflammatory cytokine response in human immune cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound. Future studies should aim to characterize its in vivo efficacy in relevant disease models, optimize delivery strategies, and explore synergistic combinations with other immunomodulatory agents. The ability of this compound to effectively engage a critical node of the innate immune system underscores its promise in the next generation of immunotherapies.

Methodological & Application

Application Notes and Protocols for STING Agonist-24 In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists are a promising class of cancer immunotherapeutics designed to leverage this pathway. This document provides detailed application notes and a generalized in vivo experimental protocol for a non-nucleotide small molecule, STING agonist-24 (also known as CF504), in mouse models of cancer. Due to the limited publicly available in vivo data specifically for this compound, the following protocols are based on established methodologies for other STING agonists in similar preclinical studies.

STING Signaling Pathway

The activation of the STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. This dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident protein, triggering a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade ultimately leads to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming of tumor-specific CD8+ T cells, transforming an immunologically "cold" tumor microenvironment into a "hot" one.[1][2][3][4][5]

Caption: A diagram of the cGAS-STING signaling pathway.

In Vivo Experimental Workflow for this compound

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.

Caption: A typical workflow for in vivo experiments.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies of various STING agonists in mouse models. This data can be used as a benchmark for designing and evaluating experiments with this compound.

Table 1: Tumor Growth Inhibition with STING Agonists

| STING Agonist | Mouse Model | Tumor Model | Administration Route | Dosage | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

| diABZI | C57BL/6 | B16-F10 Melanoma | Intravenous | 2 mg/kg | 3 doses | Significant inhibition | |

| ADU-S100 | BALB/c | CT26 Colon Carcinoma | Intratumoral | 100 µg | 3 doses, 3 days apart | Significant delay | |

| ADU-S100 | C57BL/6 | B16-F10 Melanoma | Intratumoral | 5 µg | 3 doses | Slower tumor growth | |

| DMXAA | C57BL/6 | KP Soft Tissue Sarcoma | Intratumoral | 18 mg/kg | Single dose | 50-60% complete eradication | |

| ALG-031048 | BALB/c | CT26 Colon Carcinoma | Subcutaneous | 4 mg/kg | Not specified | Dose-dependent delay | |

| JNJ-67544412 | Syngeneic | Subcutaneous tumors | Intratumoral | Not specified | q3d x 3 or weekly | Significant regression | |

| BMS-986301 | BALB/c | CT26 Colon Carcinoma | Not specified | Single dose with anti-PD1 | Single dose | 80% complete regression | |

| SNX281 | BALB/c | CT26 Colon Carcinoma | Intravenous | Single dose | Single dose | Complete regression |

Table 2: Immunomodulatory Effects of STING Agonists in the Tumor Microenvironment (TME)

| STING Agonist | Mouse Model | Tumor Model | Key Immunological Change | Method of Analysis | Reference |

| DMXAA | C57BL/6 | Pancreatic Cancer | Increased CD8+ T cells, decreased regulatory T cells | Flow Cytometry | |

| diABZI | C57BL/6 | B16-F10 Melanoma | Increased CD8+ T cell infiltration | Flow Cytometry | |

| ADU-S100 | Canine | Osteosarcoma | Recruitment of cytotoxic T cells, activated myeloid cells, and B cells | Not specified | |

| JNJ-67544412 | Syngeneic | Subcutaneous tumors | Increased number of CD8+ T cells | Not specified | |

| cGAMP | C57BL/6 | B16F10 Melanoma | Four-fold increase of CD8+ T cells in TME | Flow Cytometry | |

| DMXAA | C57BL/6 | KP Soft Tissue Sarcoma | Enrichment of lymphocytic responses | Immune Phenotyping |

Experimental Protocols

General In Vivo Efficacy Study Protocol (Generalized for this compound)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

1. Cell Culture and Tumor Implantation:

-

Culture a murine cancer cell line (e.g., CT26 colon carcinoma for BALB/c mice, or B16-F10 melanoma for C57BL/6 mice) under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1-5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female mice.

2. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined average size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

3. This compound Formulation and Administration:

-

Formulation: Prepare this compound in a sterile vehicle solution suitable for in vivo administration (e.g., 5% DMSO, 5% Tween-80 in PBS). The final formulation should be sterile-filtered.

-

Administration Routes and Dosages (Suggested starting points based on other STING agonists):

-

Intratumoral (IT): Inject 25-100 µg of this compound in a volume of 50-100 µL directly into the tumor.

-

Subcutaneous (SC): Inject 0.5-4 mg/kg of this compound in a volume of 100-200 µL at a site distant from the tumor.

-

Intravenous (IV): Inject 1-2 mg/kg of this compound in a volume of 100 µL via the tail vein.

-

-

Treatment Schedule: A common schedule is administration every 3 days for a total of 3 doses (q3d x 3).

4. Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

Euthanize mice when tumors reach a predetermined endpoint size or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

-

At the end of the study, excise tumors and weigh them.

5. Pharmacodynamic and Immunological Analysis:

-

To assess the immunological effects, a separate cohort of mice can be treated and euthanized at specific time points after this compound administration (e.g., 24, 48, 72 hours).

-

Flow Cytometry: Prepare single-cell suspensions from tumors and draining lymph nodes to analyze immune cell populations (e.g., CD8+ T cells, dendritic cells, NK cells) and their activation status.

-

Immunohistochemistry (IHC): Fix and embed tumors for IHC staining to visualize the infiltration of immune cells into the tumor microenvironment.

-

Cytokine Analysis: Collect blood samples to measure systemic levels of type I interferons and other pro-inflammatory cytokines using ELISA or multiplex assays.

Conclusion

This compound holds promise as a novel cancer immunotherapeutic agent. The provided protocols and data, derived from extensive research on other STING agonists, offer a robust framework for the preclinical in vivo evaluation of this compound. Researchers should optimize dosage, administration route, and treatment schedule for each specific tumor model to maximize therapeutic efficacy while minimizing potential toxicity. Detailed pharmacodynamic and immunological analyses are crucial for understanding the mechanism of action and for the rational design of combination therapies.

References

Application Notes and Protocols for Measuring STING Agonist-24 Activity In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1][2] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[1][2] Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy, vaccine adjuvants, and infectious diseases.[3]

STING agonists, such as the non-nucleotide small molecule STING agonist-24 (also known as CF504), are designed to activate this pathway. In vitro assays are essential for the discovery and characterization of these agonists, allowing for the determination of their potency and mechanism of action. This document provides detailed protocols for two common in vitro assays used to measure the activity of STING agonists: an Interferon-β (IFN-β) Secretion Assay using ELISA and an ISRE-Luciferase Reporter Assay.

STING Signaling Pathway

Upon binding of cyclic dinucleotides (CDNs), such as cGAMP produced by cGAS in response to cytosolic DNA, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons, including IFN-β. STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.

Caption: Overview of the cGAS-STING signaling pathway.

Data Presentation: In Vitro Activity of STING Agonists

The following table summarizes the in vitro activity of various STING agonists, including this compound, as measured by IFN-β secretion or reporter gene activation in different cell lines.

| STING Agonist | Cell Line | Assay Type | Readout | EC50 | Reference |

| This compound (CF504) | THP-1 | Western Blot & Cytokine Measurement | p-STING, p-TBK1, p-IRF3, IFN-β, IL-6, etc. | Active at 10 µM (EC50 not specified) | |

| 2'3'-cGAMP | THP-1 | IFN-β ELISA | IFN-β Secretion | 124 µM | |

| 2'3'-cGAMP | Human PBMCs | IFN-β ELISA | IFN-β Secretion | ~70 µM | |

| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | IFN-β ELISA | IFN-β Secretion | 39.7 µM | |

| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | IFN-β ELISA | IFN-β Secretion | 10.5 µM | |

| MSA-2 (covalent dimer) | THP-1 | IFN-β Secretion Assay | IFN-β Secretion | 8 ± 7 nM | |

| KAS-08 | THP-1 | ISG Luciferase Reporter Assay | Luciferase Activity | 0.18 µM | |

| ADU-S100 | THP-1 Dual™ | Luciferase/SEAP Reporter Assay | IRF3-Luciferase | 3.03 µg/mL |

Experimental Protocols

Protocol 1: Quantification of STING Pathway Activation via IFN-β Sandwich ELISA

This protocol describes the measurement of IFN-β secreted into the cell culture supernatant as a downstream indicator of STING pathway activation.

Caption: Workflow for IFN-β Sandwich ELISA.

Materials:

-

Human monocytic THP-1 cells (or other suitable cell line, e.g., human PBMCs)

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Human IFN-β ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding:

-

Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well cell culture plate in a final volume of 100 µL of culture medium.

-

Incubate for 2-4 hours at 37°C, 5% CO₂ to allow cells to settle.

-

-

STING Agonist Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM) to determine the EC₅₀.

-

Include a vehicle control (medium with the same concentration of solvent used for the agonist).

-

Carefully add 100 µL of the agonist dilutions or vehicle control to the respective wells, bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

-

Samples can be used immediately or stored at -80°C for later analysis.

-

-

ELISA Procedure:

-

Perform the IFN-β ELISA according to the manufacturer's instructions. A general procedure is as follows:

-

Prepare serial dilutions of the IFN-β standard provided in the kit.

-

Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.

-

Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).

-

Wash the plate 3-4 times with the provided wash buffer.

-

Add 100 µL of the diluted detection antibody to each well and incubate.

-

Wash the plate as before.

-

Add 100 µL of the HRP-conjugated secondary antibody or streptavidin-HRP and incubate.

-

Wash the plate as before.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color change is observed.

-

Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of IFN-β in each sample.

-

Plot the IFN-β concentration against the log of the this compound concentration and use a non-linear regression (four-parameter logistic fit) to calculate the EC₅₀ value.

-

Protocol 2: ISRE-Luciferase Reporter Assay for STING Activation

This protocol utilizes a reporter cell line that expresses a luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter. Activation of the STING pathway leads to IRF3-mediated transcription from the ISRE promoter, resulting in a quantifiable luciferase signal.

Caption: Workflow for ISRE-Luciferase Reporter Assay.

Materials:

-

THP-1 Dual™ (or other suitable ISRE reporter cell line, e.g., HEK293T cells co-transfected with STING and an ISRE-luciferase reporter plasmid)

-

Cell culture medium appropriate for the reporter cell line

-

This compound

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the ISRE-luciferase reporter cells (e.g., THP-1 Dual™ cells) at a density of ~40,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 75 µL of assay medium.

-

-

STING Agonist Preparation and Treatment:

-

Prepare serial dilutions of this compound in assay medium at 4-fold the final desired concentration.

-

Add 25 µL of the diluted agonist to the appropriate wells. The final volume in each well will be 100 µL.

-

Include wells for unstimulated controls (add 25 µL of assay medium) and cell-free controls for background luminescence (add 100 µL of assay medium).

-

-

Incubation:

-

Incubate the plate at 37°C with 5% CO₂ for a period of 6 to 24 hours. The optimal incubation time may need to be determined empirically.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate the plate at room temperature for ~15-30 minutes with gentle rocking to ensure complete cell lysis and substrate reaction.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-